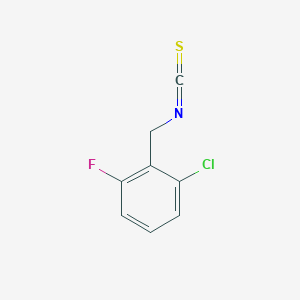

![molecular formula C10H9N3O B2965203 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile CAS No. 1782796-43-3](/img/structure/B2965203.png)

3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

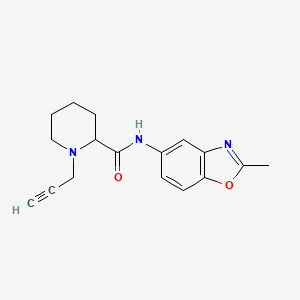

The compound “3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile” is a chemical substance with the CAS Number: 1782796-43-3 . Its IUPAC name is 3-isopropylisoxazolo[5,4-b]pyridine-5-carbonitrile . The molecular weight of this compound is 187.2 .

Molecular Structure Analysis

The InChI code for “3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile” is 1S/C10H9N3O/c1-6(2)9-8-3-7(4-11)5-12-10(8)14-13-9/h3,5-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Antimicrobial Potential

Compounds with structures similar to the one have been reported to show good antimicrobial potential. For example, derivatives of imidazole-containing compounds have demonstrated effectiveness against various microbial strains .

Anti-inflammatory and Analgesic Activities

Indole derivatives, which share some structural similarities with oxazolopyridines, have been found to possess anti-inflammatory and analgesic activities. These properties suggest potential applications in developing treatments for conditions associated with inflammation and pain .

Cancer Research

Pyridine scaffolds, like the one present in your compound of interest, are often evaluated for their anticancer properties. They have been tested against several cancer cell lines, indicating their potential use in cancer research and therapy .

Analeptic Activity

Compounds containing triazolopyridine rings, which are isosteres of purine rings and related to oxazolopyridines, have been reported to exhibit analeptic activity, suggesting possible applications in stimulating the central nervous system .

NF-kappaB Activation

Imidazo[4,5-b]pyridine derivatives have been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes. This indicates potential applications in immunology and inflammation research .

Synthesis of New Derivatives

The structural framework of oxazolopyridines allows for the synthesis of new derivatives with potential biological importance. This could lead to the discovery of novel compounds with unique therapeutic effects .

Mechanism of Action

Target of Action

Similar compounds, such as isoxazolo[4,5-b]pyridine derivatives, have been studied as inhibitors of cytochrome p450 cyp17 , which is responsible for the biosynthesis of precursors of both androgens and estrogen .

Mode of Action

Similar compounds have been shown to inhibit the activity of cytochrome p450 cyp17 , potentially affecting the biosynthesis of androgens and estrogen .

Biochemical Pathways

If it acts similarly to other isoxazolo[4,5-b]pyridine derivatives, it may affect the biosynthesis of androgens and estrogen by inhibiting cytochrome p450 cyp17 .

Result of Action

Similar compounds have been shown to display a variety of biological activities, such as antibacterial, anticancer, and antiproliferative effects .

properties

IUPAC Name |

3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-6(2)9-8-3-7(4-11)5-12-10(8)14-13-9/h3,5-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBZXQNOAUXFBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC2=C1C=C(C=N2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-fluorobenzyl)acetamide](/img/structure/B2965120.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2965122.png)

![N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2965130.png)

![4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2965137.png)

![3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2965140.png)